6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline
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Description
6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C17H13N3O and its molecular weight is 275.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.105862047 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure-Activity Relationships A study by Peczyńska‐Czoch et al. (1994) explored the synthesis and structure-activity relationships of methyl-substituted indolo[2,3-b]quinolines. This research found that these compounds exhibit significant cytotoxicity and antimicrobial activity, influenced by the position and number of methyl substituents. Their ability to induce topoisomerase II-dependent DNA cleavage was also noted, highlighting their potential in cancer therapy and microbial resistance studies (Peczyńska‐Czoch et al., 1994).
Antiviral Activity and Interferon Inducing Ability Shibinskaya et al. (2010) synthesized new derivatives of 6H-indolo[2,3-b]quinoxalines, demonstrating their low toxicity and potent interferon-inducing capabilities. These compounds were identified as effective antivirals, particularly the morpholine and 4-methyl-piperidine derivatives (Shibinskaya et al., 2010).
Photophysical Behavior Modification A study by Waluk & Komorowski (1987) revealed that indolo[2,3-b]quinoxaline and its derivatives undergo significant photophysical changes in alcohols, suggesting their application in photodynamic therapy and as probes in studying solute-solvent interactions (Waluk & Komorowski, 1987).
DNA Intercalation and Pharmacological Activities Moorthy et al. (2013) investigated the DNA intercalation properties of 6H-indolo[2,3-b]quinoxaline derivatives. They found these compounds exhibit diverse pharmacological activities, including anticancer and antiviral effects, attributed to their ability to form thermally stable complexes with DNA (Moorthy et al., 2013).
Cytotoxic Evaluation and DNA Binding Study Gu et al. (2017) synthesized novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, evaluating their in vitro antitumor activities. These derivatives showed potential as intercalators with increased DNA binding affinity, offering insights into the design of antitumor agents (Gu et al., 2017).
Properties
IUPAC Name |
1-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-10-7-8-15-12(9-10)16-17(20(15)11(2)21)19-14-6-4-3-5-13(14)18-16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQYJXDBSUPOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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